Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate
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Overview
Description
Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate is an organic compound with the molecular formula C12H20O2S2 It is a thioester derivative, characterized by the presence of a sulfur atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate typically involves the reaction of cyclohexanecarbothioyl chloride with methyl 4-mercaptobutanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The ester group can also undergo hydrolysis, releasing the active thiol group, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]pentanoate
- Ethyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate
- Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]hexanoate
Uniqueness
Methyl 4-[(cyclohexanecarbothioyl)sulfanyl]butanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both ester and thioester functional groups allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
62409-81-8 |
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Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
methyl 4-(cyclohexanecarbothioylsulfanyl)butanoate |
InChI |
InChI=1S/C12H20O2S2/c1-14-11(13)8-5-9-16-12(15)10-6-3-2-4-7-10/h10H,2-9H2,1H3 |
InChI Key |
JCXGOBXOENBUEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCSC(=S)C1CCCCC1 |
Origin of Product |
United States |
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